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Compound of Interest

Compound Name: LY433771

Cat. No.: B8210030

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: LY4337713 is an investigational radioligand therapy currently in early-stage clinical
development. As such, detailed preclinical and clinical data are not yet extensively available in
the public domain. This guide provides a comprehensive overview based on currently
accessible information and draws upon analogous data from other Fibroblast Activation Protein
(FAP)-targeted radioligand therapies to illustrate key concepts and methodologies.

Introduction to LY4337713

LY4337713 is a novel radioligand therapy being developed by Eli Lilly and Company for the
treatment of FAP-positive solid tumors.[1][2][3] It is composed of a high-affinity ligand that
targets Fibroblast Activation Protein (FAP) coupled with the beta-emitting radioisotope
Lutetium-177 (*77Lu).[4] The targeted delivery of 177Lu to the tumor microenvironment aims to
provide localized radiotherapy to cancer cells and associated stromal cells, thereby inducing
cell death while minimizing systemic toxicity.[5]

Core Components of LY4337713:

e Targeting Ligand: A molecule designed to specifically bind to Fibroblast Activation Protein
(FAP).

o Radioisotope: Lutetium-177 (”7Lu), a beta-emitter with a half-life of approximately 6.7 days,
which allows for sustained radiation delivery to the tumor.
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o Chelator: A molecule that stably links the radioisotope to the targeting ligand.

The Target: Fibroblast Activation Protein (FAP)

FAP is a type Il transmembrane serine protease that is highly expressed on cancer-associated
fibroblasts (CAFs) in the stroma of a wide variety of solid tumors, including but not limited to
pancreatic, breast, colorectal, and ovarian cancers.[6] Its expression in healthy adult tissues is
minimal, making it an attractive target for cancer therapy.[4]

FAP plays a crucial role in tumor progression by remodeling the extracellular matrix, promoting
angiogenesis, and contributing to an immunosuppressive tumor microenvironment.[7]

FAP Signaling Pathways

FAP is implicated in several signaling pathways that promote tumor growth and metastasis.
Understanding these pathways is critical for contextualizing the mechanism of action of FAP-
targeted therapies.
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FAP-mediated signaling pathways promoting cancer progression.
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Mechanism of Action of LY4337713

The therapeutic strategy of LY4337713 is based on the principles of targeted radioligand
therapy.
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Therapeutic mechanism of LY4337713 radioligand therapy.
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Preclinical Evaluation (Representative Data)

While specific preclinical data for LY4337713 has not been publicly released, the following
tables summarize typical quantitative data and experimental protocols for other 177Lu-labeled
FAP-targeted radioligands, providing a benchmark for understanding the expected
performance of LY4337713.

Data Presentation
Table 1: Representative In Vitro Binding Affinity of FAP-Targeted Radioligands

Compound Cell Line IC50 (nM) Reference
177 u-FAP-2286 HEK293-FAP 74 [8]
177 u-FAP-HXN HEK293-FAP 0.71 (human FAP) [9][10]

| 1”7Lu-OncoFAP-23 | SK-RC-52.hFAP | Not Reported (High Affinity) |[11][12] |

Table 2: Representative In Vivo Tumor Uptake and Biodistribution (%I1D/g)

Tumor 24h Tumor 24h Kidney  24h Liver
Compound Reference

Model Uptake Uptake Uptake

HEK293-
77Lu-FAP-

FAP ~10 ~2 ~0.5 [8]
2286

Xenograft
77 u-FAP- HEK293-FAP

~15 ~1.5 ~0.3 [9][10]

HXN Xenograft

| 77Lu-OncoFAP-23 | SK-RC-52.hFAP Xenograft | ~42 | ~1 | ~0.2 |[11] |

Table 3: Representative In Vivo Therapeutic Efficacy
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Treatment

Compound Tumor Model Outcome Reference
Dose
Significant
77Lu-FAP-2286 Sarcoma PDX Not Specified Tumor Growth  [8]
Inhibition
Superior Tumor
HEK293-FAP
1771 u-FAP-HXN 29.6 MBq Inhibition vs. [9][10]
Xenograft

FAP-2286

| 177Lu-OncoFAP-23 | CT-26.hFAP Xenograft | 250 MBg/kg | Moderate Anticancer Efficacy |[11]
|

Experimental Protocols

1. In Vitro Radioligand Binding Assay (Competitive)

o Objective: To determine the binding affinity (IC50) of the non-radioactive ligand to FAP-
expressing cells.

o Methodology:
o Culture FAP-expressing cells (e.g., HEK293-FAP) to confluence in 96-well plates.

o Incubate cells with a constant concentration of a radiolabeled FAP ligand (e.g., *2°I-labeled
FAP ligand) and varying concentrations of the non-radioactive test compound (e.g., the
ligand component of LY4337713).

o After incubation, wash the cells to remove unbound radioligand.
o Lyse the cells and measure the remaining radioactivity using a gamma counter.

o Plot the percentage of specific binding against the concentration of the test compound and
fit the data to a one-site competition model to determine the IC50 value.

2. In Vivo Biodistribution Studies
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o Objective: To evaluate the uptake, distribution, and clearance of the radiolabeled compound
in tumor-bearing animals.

o Methodology:

o Establish tumor xenografts in immunocompromised mice by subcutaneously injecting
FAP-expressing cancer cells.

o Once tumors reach a specified size, intravenously inject a known activity of the 177Lu-
labeled compound into a cohort of mice.

o At various time points post-injection (e.g., 1, 4, 24, 48, 96 hours), euthanize a subset of
mice.

o Harvest tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle,
bone).

o Weigh each tissue sample and measure the radioactivity using a calibrated gamma
counter.

o Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ
and the tumor.

3. In Vivo Radionuclide Therapy Study

» Objective: To assess the anti-tumor efficacy of the radiolabeled compound in a preclinical
tumor model.

o Methodology:

o Establish tumor xenografts in immunocompromised mice as described for biodistribution
studies.

o When tumors reach a predetermined volume, randomize mice into treatment and control
groups.

o Administer the 7’Lu-labeled compound intravenously to the treatment group(s) at one or
more dose levels. The control group receives a vehicle control.
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[e]

Measure tumor volume and body weight of the mice regularly (e.g., twice weekly).

o

Monitor for signs of toxicity.

[¢]

The study endpoint may be a specific time point, a maximum tumor volume, or survival.

o

Compare tumor growth rates and survival between treated and control groups to evaluate
therapeutic efficacy.

Clinical Development of LY4337713

LY4337713 is currently being evaluated in a Phase 1a/1b clinical trial (FIREBOLT,
NCTO07213791).[6]

o Trial Title: A Dose Escalation and Dose Optimization Phase 1a/lb Study to Evaluate Safety,
Tolerability and Dosimetry of Radioligand Therapy With LY4337713 in Adults With FAP-
Positive Solid Tumors.[1]

e Primary Objectives: To assess the safety, tolerability, and determine the recommended
Phase 2 dose of LY4337713.[1]

o Secondary Objectives: To evaluate the preliminary anti-tumor activity, pharmacokinetics, and
dosimetry of LY4337713.

» Patient Population: Adults with advanced or metastatic FAP-positive solid tumors, including
but not limited to pancreatic, breast, ovarian, gastric, colorectal, esophageal cancer, and
cholangiocarcinoma, who have progressed on prior therapies.[6]

Clinical Trial Workflow
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Simplified workflow of the FIREBOLT Phase 1a/1b clinical trial.
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Future Perspectives and Conclusion

LY4337713 represents a promising new therapeutic agent in the growing field of radioligand
therapy. By targeting FAP, a protein broadly expressed in the tumor microenvironment of many
solid tumors, LY4337713 has the potential to offer a new treatment option for patients with
difficult-to-treat cancers. The ongoing FIREBOLT clinical trial will be crucial in establishing the
safety and preliminary efficacy of this novel therapy. As more data becomes available from
preclinical and clinical studies, a clearer picture of the therapeutic potential and optimal use of
LY4337713 will emerge. The scientific community eagerly awaits the results of these studies,
which will further shape the landscape of targeted cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to LY4337713 Radioligand
Therapy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8210030#ly4337713-radioligand-therapy-explained]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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